2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-7-3-2-6-16(17)14-18(27)25-21(10-4-1-5-11-21)20-24-19(26-28-20)15-8-12-23-13-9-15/h2-3,6-9,12-13H,1,4-5,10-11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXFAHGSZJJXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (CAS No. 1396674-53-5) is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 396.88 g/mol. The structure includes a chlorophenyl group and a pyridinyl moiety attached to a cyclohexyl acetamide backbone.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4O2 |
| Molecular Weight | 396.88 g/mol |
| CAS Number | 1396674-53-5 |
| Purity | Not specified |
Anticancer Potential
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. In particular, derivatives of 1,2,4-oxadiazoles have been reported to show cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
The mechanism by which 2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer proliferation.
- Induction of Apoptosis : Studies suggest that oxadiazole derivatives can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Research on related chloroacetamides has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while displaying moderate effects against Gram-negative bacteria .
Comparative Analysis
A comparative analysis of various chloroacetamides indicates that those with halogenated substituents exhibit enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | PC-3 | 0.67 | |
| HCT-116 | 0.80 | ||
| ACHN | 0.87 | ||
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Escherichia coli | Moderate |
Study on Oxadiazole Derivatives
A study published in a peer-reviewed journal evaluated multiple oxadiazole derivatives for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited promising cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard treatments such as erlotinib .
QSAR Analysis
Quantitative Structure–Activity Relationship (QSAR) studies have been conducted to predict the biological activity of chloroacetamides based on their chemical structure. These analyses help in understanding how modifications to the chemical structure can enhance or diminish biological activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds share core structural motifs with the target molecule, differing in substituents on the phenyl ring, oxadiazole modifications, or acetamide-linked groups. Key comparisons include:
Substituent Variations on the Phenyl Ring
- 2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide (): Replaces the 2-chlorophenyl group with a 4-chlorophenoxy moiety. The ether linkage (phenoxy) may enhance solubility compared to the direct phenyl attachment in the target compound.
- 2-(3-Fluorophenyl)-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide (): Substitutes the 2-chlorophenyl with a 3-fluorophenyl group. Fluorine’s electronegativity could alter electronic properties and metabolic stability .
Oxadiazole Modifications
- 2-(2-Chlorophenyl)-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide (): Replaces pyridin-4-yl with a cyclopropyl group. The cyclopropane’s steric bulk and conformational rigidity may affect binding pocket accessibility .
- 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide (): Incorporates a dihydropyridinone ring fused to the oxadiazole. The additional carbonyl and methyl groups could influence hydrogen bonding and lipophilicity .
Acetamide-Linked Group Variations
- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (): Introduces a pyrazole ring with methylthio and methoxyphenyl-oxadiazole groups. The sulfur atom and methoxy group may enhance metabolic stability or solubility .
Physicochemical Properties
A comparative analysis of molecular weights and key functional groups is summarized below:
Notes:
- The target compound’s pyridin-4-yl group may enhance π-π stacking interactions compared to methyl or cyclopropyl analogues.
Pharmacological Implications (Theoretical)
- Pyridine vs. Cyclopropane Substitution : The pyridin-4-yl group in the target compound could facilitate interactions with nicotinic acetylcholine receptors or kinases, whereas cyclopropyl () or methyl () substituents might prioritize hydrophobic interactions .
Q & A
Q. Example Reaction Conditions Table :
Basic: Which spectroscopic techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
- X-ray Crystallography (if crystalline) : SHELX software for structure refinement .
Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalysis : Use Pd-catalyzed cross-coupling for aromatic ring functionalization (e.g., Suzuki-Miyaura for pyridinyl groups) .
- Temperature Control : Gradual heating (e.g., 50°C to 80°C) minimizes side reactions during cyclization .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .
Advanced: What strategies resolve discrepancies in NMR data for heterocyclic acetamides?
Answer:
- Variable Temperature (VT) NMR : Resolves signal splitting due to conformational exchange in cyclohexyl groups .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons and confirms connectivity between oxadiazole and pyridine rings .
- Deuteration Experiments : Replacing exchangeable protons (e.g., NH) with deuterium simplifies spectra .
Advanced: How can computational methods predict biological reactivity?
Answer:
- HOMO-LUMO Analysis : Evaluates electron-rich regions (oxadiazole) for electrophilic attack .
- Molecular Docking : Simulates binding to targets (e.g., kinase enzymes) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 310 K, aqueous solvent) .
Advanced: What experimental approaches determine structure-activity relationships (SAR) for therapeutic potential?
Answer:
- Bioisosteric Replacement : Swap chlorophenyl with fluorophenyl to assess halogen effects on binding .
- Enzymatic Assays : Measure IC₅₀ against COX-2 or MMP-9 to evaluate anti-inflammatory/anticancer activity .
- Pharmacophore Modeling : Identify critical moieties (e.g., oxadiazole) for target engagement using Schrödinger Suite .
Advanced: How are by-products analyzed and minimized during synthesis?
Answer:
- LC-MS Monitoring : Track intermediates and by-products in real-time .
- Kinetic Studies : Optimize reaction time to favor product over side products (e.g., over-hydrolysis of acetamide) .
- Acidic/Neutral Workup : Quench reactions with dilute HCl to precipitate impurities .
Advanced: What crystallographic techniques validate molecular geometry?
Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; analyze bond angles (e.g., oxadiazole C-N-C ~120°) .
- Powder XRD : Confirm phase purity and crystallinity post-synthesis .
Advanced: How is metabolic stability assessed in preclinical studies?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 Inhibition Screening : Evaluate drug-drug interaction risks using fluorogenic substrates .
Advanced: What in vitro models evaluate therapeutic efficacy?
Answer:
- Cell Viability Assays : MTT assays on cancer lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory Models : Measure TNF-α suppression in LPS-stimulated macrophages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
